![molecular formula C12H17N3O3S B11795533 tert-Butyl 4-hydroxy-2-mercapto-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B11795533.png)
tert-Butyl 4-hydroxy-2-mercapto-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-hydroxy-2-mercapto-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate: is a heterocyclic compound that belongs to the pyrido[4,3-d]pyrimidine family This compound is characterized by its unique structure, which includes a tert-butyl group, a hydroxy group, and a mercapto group
Preparation Methods
The synthesis of tert-Butyl 4-hydroxy-2-mercapto-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with 5-acetyl-4-aminopyrimidines, which are acylated with carboxylic anhydrides or acid chlorides.
Cyclization: The acylated product undergoes cyclization when heated under reflux with sodium methoxide in butanol.
Functional Group Introduction: The tert-butyl, hydroxy, and mercapto groups are introduced through subsequent reactions involving appropriate reagents and conditions.
Chemical Reactions Analysis
tert-Butyl 4-hydroxy-2-mercapto-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids under oxidative conditions.
Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring, to yield dihydropyrimidine derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 4-hydroxy-2-mercapto-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Research: It is used in biological studies to understand its interactions with enzymes and other proteins, providing insights into its mechanism of action.
Mechanism of Action
The mechanism of action of tert-Butyl 4-hydroxy-2-mercapto-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and mercapto groups play a crucial role in binding to these targets, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
tert-Butyl 4-hydroxy-2-mercapto-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate can be compared with other pyrido[4,3-d]pyrimidine derivatives:
tert-Butyl 4-ethyl 2-hydroxy-7,8-dihydropyrido[4,3-d]pyrimidine-4,6(5H)-dicarboxylate: This compound has an ethyl group instead of a mercapto group, which alters its chemical reactivity and biological activity.
tert-Butyl 4-ethyl 2-(methylthio)-7,8-dihydropyrido[4,3-d]pyrimidine-4,6(5H)-dicarboxylate: The presence of a methylthio group instead of a hydroxy group changes its interaction with biological targets and its overall stability.
These comparisons highlight the unique features of this compound, particularly its combination of hydroxy and mercapto groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C12H17N3O3S |
|---|---|
Molecular Weight |
283.35 g/mol |
IUPAC Name |
tert-butyl 4-oxo-2-sulfanylidene-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C12H17N3O3S/c1-12(2,3)18-11(17)15-5-4-8-7(6-15)9(16)14-10(19)13-8/h4-6H2,1-3H3,(H2,13,14,16,19) |
InChI Key |
JSDKFMLLIUGXIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=O)NC(=S)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



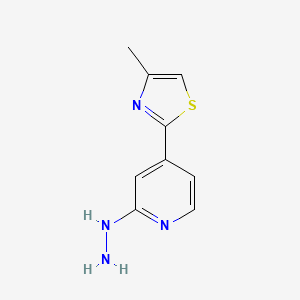

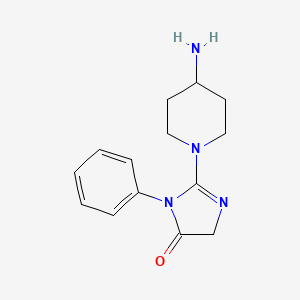
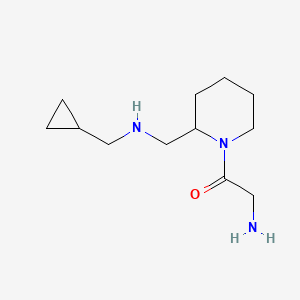
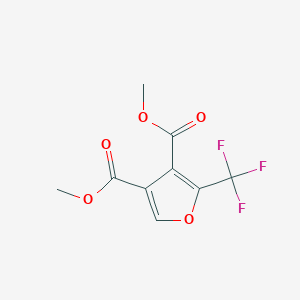


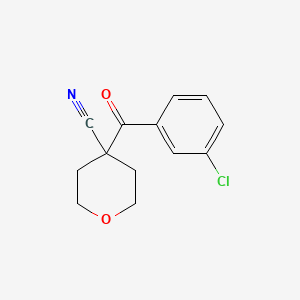
![2-Bromo-5-(2-fluorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B11795507.png)

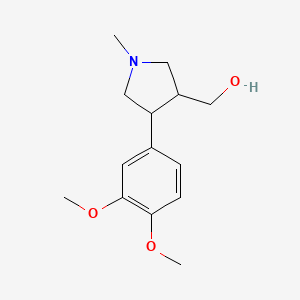
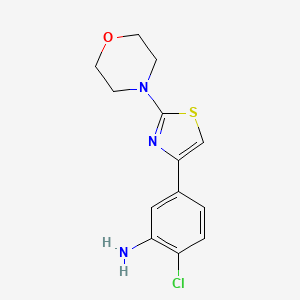
![4-Chloro-2-cyclohexylpyrido[3,4-d]pyrimidine](/img/structure/B11795546.png)
